molecular formula C7H5ClF3NO B1447833 [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol CAS No. 1227502-97-7

[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol

Cat. No. B1447833
M. Wt: 211.57 g/mol
InChI Key: FNEOFCQITLTNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol” is a chemical compound with the CAS Number: 1227502-97-7. It has a molecular weight of 211.57 . The compound is in the form of a liquid or low melting solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2 . This indicates the molecular structure of the compound.

It’s physical form is a liquid or low melting solid . The compound’s refractive index, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which include “[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Methods of Application : The methods of application in the pharmaceutical industry would depend on the specific drug and its intended use. For example, Ubrogepant, a medicament used for acute migraine with or without visual disturbances, is one such pharmaceutical product .
  • Results or Outcomes : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in TFMP derivatives contribute to their biological activities, making them valuable in the pharmaceutical industry .

Synthesis of Other Chemical Compounds

  • Summary of Application : This compound is used as an intermediate in the synthesis of several other chemical compounds .
  • Methods of Application : The specific methods of application would depend on the compound being synthesized. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
  • Results or Outcomes : The outcomes would depend on the specific compound being synthesized. In the case of 2,3,5-DCTF, it is used in the production of several crop-protection products .

Inactivation of Dimethylarginine Dimethylaminohydrolase (DDAH)

  • Summary of Application : 4-Chloro-2-pyridinemethanol, a compound related to “[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol”, is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH) .
  • Results or Outcomes : The outcomes would depend on the specific context in which DDAH inactivation is desired .

Synthesis of 4,4’-Bis(Trifluoromethyl)-2,2’-Bipyridine

  • Summary of Application : This compound may be used in the synthesis of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine .
  • Methods of Application : The specific methods of application would depend on the synthesis process of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine .
  • Results or Outcomes : The outcomes would depend on the specific synthesis process of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine .

Synthesis of 4-(Trifluoromethyl)pyridine

  • Summary of Application : This compound may be used in the synthesis of 4-(trifluoromethyl)pyridine .
  • Methods of Application : The specific methods of application would depend on the synthesis process of 4-(trifluoromethyl)pyridine .
  • Results or Outcomes : The outcomes would depend on the specific synthesis process of 4-(trifluoromethyl)pyridine .

Safety And Hazards

The compound has been classified under GHS07. The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

[2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEOFCQITLTNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol

CAS RN

1227502-97-7
Record name [2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Reactant of Route 2
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Reactant of Route 3
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Reactant of Route 4
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Reactant of Route 5
Reactant of Route 5
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Reactant of Route 6
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol

Citations

For This Compound
1
Citations
中山仁志, 小柳徹, 菊川弘司, 佐野真喜子, 大野研… - 2012 - agriknowledge.affrc.go.jp
既存の除草剤とは異なる新たな作用機構をもつ水田用除草剤を創製することを目的に, アルコール部分で縮合環とピリジン環とがメチル基に置換した構造をとる種々の新規カルバミン酸エステル…
Number of citations: 3 agriknowledge.affrc.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.